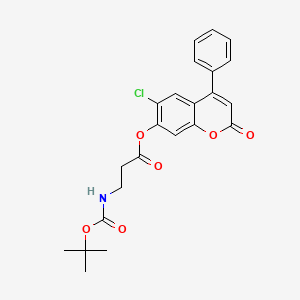
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline is an organic compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . It is a tertiary amine featuring a dimethylamino group attached to a phenyl group, with a morpholine ring linked through an ethyliminomethyl bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable morpholine derivative under specific conditions. One common method is the condensation reaction between N,N-dimethylaniline and 2-chloroethylmorpholine in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products. The final product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the imine group.
Substitution: Substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the morpholine ring and the dimethylamino group allows for interactions with various biological macromolecules, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analogue with a dimethylamino group attached to a phenyl ring.
N,N-Diethylaniline: Similar to N,N-dimethylaniline but with ethyl groups instead of methyl groups.
Uniqueness
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
6998-65-8 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-morpholin-4-ylethyliminomethyl)aniline |
InChI |
InChI=1S/C15H23N3O/c1-17(2)15-5-3-14(4-6-15)13-16-7-8-18-9-11-19-12-10-18/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
ZGNYIUXHDJVHHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12155857.png)
![N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12155862.png)
![5-[(3-Fluorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12155868.png)
![methyl (2Z)-2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)imino]-5-phenyl-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12155872.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155878.png)
![5-[(4-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12155880.png)
![N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155885.png)
![2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B12155900.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155916.png)
}-N-(2-methoxyphe nyl)acetamide](/img/structure/B12155923.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B12155933.png)

![N-(3-chloro-2-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]py rimidin-2-ylthio))acetamide](/img/structure/B12155937.png)
